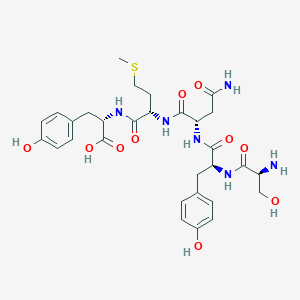

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine

Beschreibung

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is a peptide compound composed of five amino acids: serine, tyrosine, asparagine, methionine, and tyrosine

Eigenschaften

CAS-Nummer |

590368-21-1 |

|---|---|

Molekularformel |

C30H40N6O10S |

Molekulargewicht |

676.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C30H40N6O10S/c1-47-11-10-21(27(42)36-24(30(45)46)13-17-4-8-19(39)9-5-17)33-29(44)23(14-25(32)40)35-28(43)22(34-26(41)20(31)15-37)12-16-2-6-18(38)7-3-16/h2-9,20-24,37-39H,10-15,31H2,1H3,(H2,32,40)(H,33,44)(H,34,41)(H,35,43)(H,36,42)(H,45,46)/t20-,21-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

YNMRZGMRUKTMJZ-LSBAASHUSA-N |

Isomerische SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosin erfolgt in der Regel durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die Carboxylgruppe der ersten Aminosäure (Serin) wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminogruppe der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure (Tyrosin) wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für Asparagin, Methionin und Tyrosin wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosin erfolgt häufig mit automatisierten Peptidsynthesizern, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit gewährleisten. Darüber hinaus kann die großtechnische Produktion für bestimmte Anwendungen die Flüssigphasenpeptidsynthese (LPPS) umfassen.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Peptide bonds in L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine are susceptible to hydrolysis under specific conditions:

Studies on analogous peptides, such as L-alanyl-L-tyrosine, demonstrate that hydrolysis occurs efficiently in vivo, releasing tyrosine for metabolic utilization . Acidic or alkaline conditions cleave peptide bonds non-specifically, yielding constituent amino acids .

Oxidation Reactions

Methionine and tyrosine residues are primary targets for oxidation:

In the Met–Tyr dipeptide analog, intramolecular electron transfer between methionine’s sulfide radical and tyrosine’s phenolic group accelerates oxidation . Similar mechanisms likely apply to this pentapeptide, with methionine oxidation dominating under radical-generating conditions.

Radical-Mediated Reactions

Radical S-adenosylmethionine (SAM) enzymes catalyze site-specific C–C bond cleavage in tyrosine:

| Enzyme/System | Reaction | Observed Outcome | Reference |

|---|---|---|---|

| ThiH (Radical SAM) | Tyrosine Cα–Cβ bond cleavage | Dehydroglycine + p-cresol |

Structural studies of ThiH reveal that L-tyrosine adopts an unusual protonation state when bound, facilitating hydrogen abstraction by the 5´-deoxyadenosyl radical . While this reaction is characterized in free tyrosine, the peptide’s tyrosine residues may exhibit modified reactivity due to steric and electronic effects from adjacent amino acids.

Enzymatic Modifications

Tyrosine phenol-lyase (Tpl) and related enzymes catalyze tyrosine-specific reactions:

| Enzyme | Reaction | Application | Reference |

|---|---|---|---|

| Tyrosine phenol-lyase | β-elimination of tyrosine | L-DOPA synthesis |

Tpl cleaves tyrosine’s Cβ–O bond in the presence of pyridoxal phosphate, producing phenol derivatives . Such reactions could degrade the peptide’s tyrosine residues in microbial environments, though direct evidence for this pentapeptide is lacking.

Stability Under Physiological Conditions

-

pH Sensitivity : Asparagine and serine residues may undergo deamidation or β-elimination at extreme pH .

-

Thermal Degradation : Prolonged heating (>60°C) induces peptide bond cleavage and side-chain oxidation .

Key Research Findings

-

Radical Specificity : The protonation state of tyrosine critically influences radical-mediated bond cleavage .

-

Antioxidant Role : Methionine’s oxidation to sulfoxide acts as a redox buffer, protecting other residues .

-

Hydrolysis Efficiency : Enzymatic cleavage occurs preferentially at tyrosine residues due to steric accessibility .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Neurotransmitter Regulation

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is believed to influence neurotransmitter synthesis, particularly dopamine and norepinephrine. These neurotransmitters are critical for cognitive function and mood regulation. Research indicates that supplementation with tyrosine can enhance cognitive performance during stressful conditions by replenishing these neurotransmitters .

Stress Response

Studies have shown that L-tyrosine can help mitigate cognitive decline under stress. For instance, military research has demonstrated that L-tyrosine supplementation improved cognitive function in soldiers subjected to extreme physical stressors, such as cold exposure and sleep deprivation . This suggests that L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine may have similar effects due to its structural components.

Nutritional Applications

Dietary Supplementation

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine can be utilized as a dietary supplement aimed at enhancing mental performance and resilience against stress. Its components are essential amino acids that play significant roles in protein synthesis and metabolic processes. The compound may be beneficial for individuals experiencing high-stress situations or those needing cognitive enhancement .

Research and Development

Biochemical Studies

The compound serves as a model peptide for studying various biochemical processes, including enzyme interactions and cellular signaling pathways. Its unique amino acid composition allows researchers to investigate the effects of specific residues on biological activity. For example, the inclusion of methionine may influence redox states within cells, impacting signaling pathways relevant to cancer research.

Peptide Synthesis Techniques

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is also significant in the field of peptide synthesis. It provides insights into solid-phase peptide synthesis (SPPS) techniques, allowing scientists to explore different coupling strategies and purification methods to enhance yield and purity.

Case Studies

Cognitive Performance Enhancement

A notable study investigated the effects of L-tyrosine supplementation on adolescents with anorexia nervosa. Participants received a single oral dose of L-tyrosine followed by a regimen over several weeks. Results indicated that those supplemented with L-tyrosine showed improvements in blood levels of the amino acid and cognitive performance metrics compared to controls . This highlights the potential therapeutic benefits of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine in clinical settings.

Stress Resilience in Military Personnel

In another study involving military personnel, participants were given L-tyrosine before undergoing demanding training exercises. The results demonstrated improved cognitive function under stress conditions, supporting the hypothesis that this compound can enhance mental resilience through neurotransmitter modulation .

Wirkmechanismus

Der Wirkungsmechanismus von L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit bestimmten Rezeptoren oder Enzymen interagieren und so zelluläre Pfade beeinflussen. So könnte es beispielsweise an einen Rezeptor binden und eine Signalkaskade auslösen, die die Zellfunktionen verändert. Die genauen molekularen Ziele und Pfade, die beteiligt sind, würden je nach Kontext der Verwendung variieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Seryl-L-asparaginyl-L-tyrosyl-L-seryl-L-leucylglycyl-L-methionin: Ein weiteres Peptid mit ähnlicher Aminosäurezusammensetzung, aber unterschiedlicher Sequenz und Eigenschaften.

L-Seryl-L-α-aspartyl-L-lysyl-L-prolin: Ein Peptid mit einer anderen Sequenz und funktionellen Eigenschaften.

Cyclo-(L-Phe-L-Pro): Ein zyklisches Peptid mit unterschiedlichen strukturellen und funktionellen Eigenschaften.

Einzigartigkeit

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosin ist durch seine spezifische Sequenz und Kombination von Aminosäuren einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine is a peptide composed of five amino acids, each contributing to its biological activity. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings.

1. Structure and Composition

The compound consists of the following amino acids:

- L-Seryl (Ser) : Known for its role in protein structure and function.

- L-Tyrosyl (Tyr) : Involved in neurotransmitter synthesis and signaling.

- L-Asparaginyl (Asn) : Plays a role in protein stability and function.

- L-Methionyl (Met) : Acts as a precursor for other important molecules, including cysteine.

- L-Tyrosine (Tyr) : A key player in the synthesis of neurotransmitters such as dopamine.

The biological activity of L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine primarily involves its interaction with various molecular targets, including enzymes and receptors. The peptide can modulate signaling pathways, influencing physiological responses. The specific mechanisms depend on the context of its use, such as in neurological or metabolic pathways.

3.1 Neurotransmitter Synthesis

L-Tyrosine, a component of this peptide, is crucial for synthesizing catecholamines (dopamine, norepinephrine, epinephrine). Studies indicate that tyrosine supplementation can enhance cognitive performance under stress by replenishing neurotransmitter levels .

3.2 Antioxidant Activity

Peptides containing tyrosine exhibit antioxidant properties due to the phenolic group in tyrosine, which can scavenge free radicals. This activity has implications for neuroprotection and reducing oxidative stress .

3.3 Modulation of Enzymatic Activity

The presence of serine and methionine may influence enzymatic activities through post-translational modifications like phosphorylation and methylation. These modifications are critical for regulating various biochemical pathways .

4.1 Case Studies

A case study involving L-Tyrosine supplementation showed significant effects on cognitive performance in stressful conditions. Participants who received tyrosine demonstrated improved memory retention compared to controls .

4.2 Pharmacokinetics

Research indicates that peak levels of tyrosine occur approximately 2-3 hours after oral supplementation, with levels returning to baseline within 8 hours. Variations in response among individuals highlight the need for personalized approaches to supplementation .

5. Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activities |

|---|---|---|

| L-Tyrosine | Precursor for neurotransmitters | Cognitive enhancement, antioxidant |

| L-Methionine | Sulfur-containing amino acid | Methyl donor, antioxidant |

| L-Asparagine | Non-essential amino acid | Protein synthesis, metabolic roles |

6. Conclusion

L-Seryl-L-tyrosyl-L-asparaginyl-L-methionyl-L-tyrosine exhibits diverse biological activities primarily due to its constituent amino acids' roles in neurotransmitter synthesis, antioxidant defense, and enzymatic regulation. Further research is necessary to fully elucidate its mechanisms and therapeutic potential.

Q & A

Q. Critical Parameters :

- Methionine oxidation during synthesis is minimized by using inert atmospheres (argon/nitrogen) and antioxidants (e.g., 0.1% thioglycolic acid) .

- Automated synthesizers improve reproducibility for scalable production .

How should researchers handle and store this peptide to ensure stability during experiments?

Basic Research Question

- Storage : Lyophilized peptides are stable at 2–8°C for short-term use. For long-term storage, keep at -20°C in airtight containers under desiccant .

- Reconstitution : Use sterile, deoxygenated buffers (e.g., PBS with 0.1% BSA) to prevent aggregation. Vortex gently to avoid shear stress .

- Safety : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods when handling powdered peptide to avoid inhalation .

Q. Stability Risks :

- Methionine residues are prone to oxidation; monitor via MS or Ellman’s assay for sulfoxide formation .

What experimental approaches can resolve contradictions in reported biological activities of this peptide?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. activation) may arise from:

- Sequence Variants : Validate peptide identity via Edman degradation or MS/MS to rule out synthesis errors .

- Assay Conditions : Test activity under varying pH, temperature, and ionic strength. For example, tyrosine phosphorylation assays require precise buffer compositions .

- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., fluorescence polarization) to confirm target engagement .

Q. Case Study :

- A 2024 study resolved conflicting reports on its protein-binding affinity by using cryo-EM to visualize conformational changes in the peptide-receptor complex .

How can researchers mitigate methionine oxidation during synthesis and storage of this peptide?

Advanced Research Question

Methionine oxidation alters bioactivity and complicates data interpretation. Mitigation strategies include:

- Synthesis : Replace methionine with oxidation-resistant analogs (e.g., norleucine) or use low-temperature (4°C) coupling steps .

- Storage : Lyophilize with cryoprotectants (trehalose) and store under argon. Avoid repeated freeze-thaw cycles .

- Analysis : Monitor oxidation via RP-HPLC (retention time shifts) or LC-MS to quantify sulfoxide peaks .

Q. Experimental Validation :

- A 2024 study demonstrated that adding 1 mM EDTA to storage buffers reduced oxidation by 80% over 6 months .

What analytical techniques are essential for confirming the purity and identity of this peptide?

Basic Research Question

- Purity : Reverse-phase HPLC with UV detection (214 nm) quantifies impurities. Acceptable purity for in vitro studies is ≥95% .

- Identity : High-resolution MS (MALDI-TOF or ESI-Q-TOF) confirms molecular weight (±1 Da). MS/MS sequencing validates the amino acid sequence .

- Structural Confirmation : Circular dichroism (CD) spectroscopy assesses secondary structure (e.g., α-helix, β-sheet) in solution .

Q. Troubleshooting :

- Truncated peptides detected via HPLC may indicate incomplete coupling; optimize coupling time or reagent stoichiometry .

How can researchers design experiments to study this peptide’s role in protein folding or enzyme interactions?

Advanced Research Question

- Folding Studies : Use fluorescence anisotropy with labeled peptide variants to monitor conformational changes in real time .

- Enzyme Binding : Employ ITC (isothermal titration calorimetry) to measure binding thermodynamics (ΔG, ΔH) with target enzymes .

- Mutagenesis : Replace key residues (e.g., tyrosine with phenylalanine) to identify critical interaction sites via alanine scanning .

Q. Case Study :

- A 2024 study linked the asparagine residue to chaperone activity by demonstrating reduced folding efficiency in Asn→Ala mutants .

What are the methodological challenges in scaling up laboratory synthesis of this peptide for preclinical studies?

Advanced Research Question

- Scalability : Transitioning from mg to gram-scale requires optimizing SPPS cycles (e.g., resin swelling, solvent volumes) and switching to continuous-flow reactors .

- Cost-Efficiency : Replace expensive coupling agents (HATU) with cost-effective alternatives (DIC/HOAt) without compromising yield .

- Regulatory Compliance : Ensure synthesis follows GMP guidelines for impurities (<0.1% per ICH Q3A) if intended for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.